2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid
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Overview
Description
2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid , also known by its systematic name 2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylamino]acetic acid , is a research chemical with the molecular formula C9H14N2O2S . It falls within the class of pyrazole derivatives and exhibits interesting properties that make it valuable for scientific investigations .
Molecular Structure Analysis
CCN1C(=C(C=N1)CSCC(=O)O)C
This structure consists of a pyrazole ring with an ethyl group and a methyl group attached to it. The sulfur atom is part of the thioacetic acid moiety .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it can potentially participate in various reactions typical of pyrazole derivatives. These reactions may include nucleophilic substitutions, acylations, and cyclizations. Further experimental investigations are needed to explore its reactivity and potential applications .
properties
IUPAC Name |
2-[(1-ethyl-5-methylpyrazol-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-6(2)7(4-10-11)9-5-8(12)13/h4,9H,3,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJNAEQDUCUHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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